molecular formula C11H16N2 B8279668 5-Amino-2,3,3-trimethylisoindoline

5-Amino-2,3,3-trimethylisoindoline

Cat. No. B8279668
M. Wt: 176.26 g/mol
InChI Key: PATYZCFINDKGJM-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

29 mg of lithiumaluminium hydride was added to 3.8 mL of a THF solution of 89 mg of 5-amino-2,3,3,-trimethylisoindolin-1-one, and the mixture was stirred at 70° C. for 3 hours. 0.05 mL of aqueous 5 M sodium hydroxide solution was added to it, and the solvent was evaporated away under reduced pressure. 10% methanol/chloroform was added to the residue, the mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified through basic silica gel column chromatography (hexane/ethyl acetate) to obtain 45 mg of the entitled compound as a pale yellow solid.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=O)[N:12]([CH3:18])[C:11]2([CH3:20])[CH3:19].[OH-].[Na+]>C1COCC1>[NH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[CH2:13][N:12]([CH3:18])[C:11]2([CH3:20])[CH3:19] |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
29 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
89 mg
Type
reactant
Smiles
NC=1C=C2C(N(C(C2=CC1)=O)C)(C)C
Name
Quantity
3.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated away under reduced pressure
ADDITION
Type
ADDITION
Details
10% methanol/chloroform was added to the residue
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified through basic silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C2C(N(CC2=CC1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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